

In-Depth Technical Guide to Boc-D-His(Trt)-OH

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Compound of Interest

Compound Name: *Boc-D-His(Trt)-OH*

Cat. No.: *B1373783*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N α -tert-butyloxycarbonyl-D-histidine(τ -trityl), commonly known as **Boc-D-His(Trt)-OH**. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-histidine residues into peptide sequences. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and contextualizes its application in the synthesis of biologically active peptides, such as Gonadotropin-Releasing Hormone (GnRH) analogs.

Core Properties and Specifications

Boc-D-His(Trt)-OH is a derivative of the amino acid D-histidine, where the α -amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole side chain is protected by a trityl (Trt) group. This dual-protection strategy is essential for preventing unwanted side reactions during peptide synthesis.

Chemical Structure:

Caption: Chemical structure of **Boc-D-His(Trt)-OH**.

Quantitative Data Summary:

Property	Value	Reference
CAS Number	393568-74-6	[1]
Molecular Formula	C ₃₀ H ₃₁ N ₃ O ₄	[1]
Molecular Weight	497.58 g/mol	[1]
Appearance	White to off-white powder	
Purity	≥97% or ≥98%	
Melting Point	~130 °C (decomposes)	
Optical Rotation	[α] _{20/D} +12.5±1.0°, c = 1% in methanol (for L-isomer)	
Storage Temperature	2-8°C	

Experimental Protocols

The primary application of **Boc-D-His(Trt)-OH** is in Boc-chemistry solid-phase peptide synthesis (SPPS). Below are detailed protocols for its incorporation into a peptide chain.

Boc-SPPS Workflow

Caption: General workflow for a single cycle in Boc-SPPS.

Detailed Coupling Protocol for Boc-D-His(Trt)-OH

This protocol is adapted from a method used for the synthesis of a GLP-1 analog and is applicable for the coupling of **Boc-D-His(Trt)-OH**.

Materials:

- **Boc-D-His(Trt)-OH**
- Peptide-resin with a free N-terminal amine
- N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

- 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
- N,N-Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Solid-phase synthesis vessel

Procedure:

- Resin Preparation: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.
- Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group of the preceding amino acid.
- Washing: Wash the resin thoroughly with DCM followed by DMF.
- Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM until a neutral pH is achieved. Wash the resin again with DMF.
- Activation and Coupling:
 - In a separate vessel, dissolve 2-4 equivalents of **Boc-D-His(Trt)-OH**, 2-4 equivalents of HBTU (or DIC), and 2-4 equivalents of HOBt (or HOAt) in DMF.
 - Add 4-8 equivalents of DIEA to the activation mixture and stir for 2-5 minutes.
 - Add the activated amino acid solution to the neutralized peptide-resin.
 - Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a Kaiser test.
- Washing: After the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and then methanol to remove excess reagents and byproducts.

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the Trt group from the D-histidine residue.

Materials:

- Peptide-resin
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
- Cold diethyl ether

Procedure:

- Wash the final peptide-resin with DCM and dry it under vacuum.
- Add the cleavage cocktail to the dried peptide-resin.
- Stir the mixture at room temperature for 2-4 hours.
- Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether.
- Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

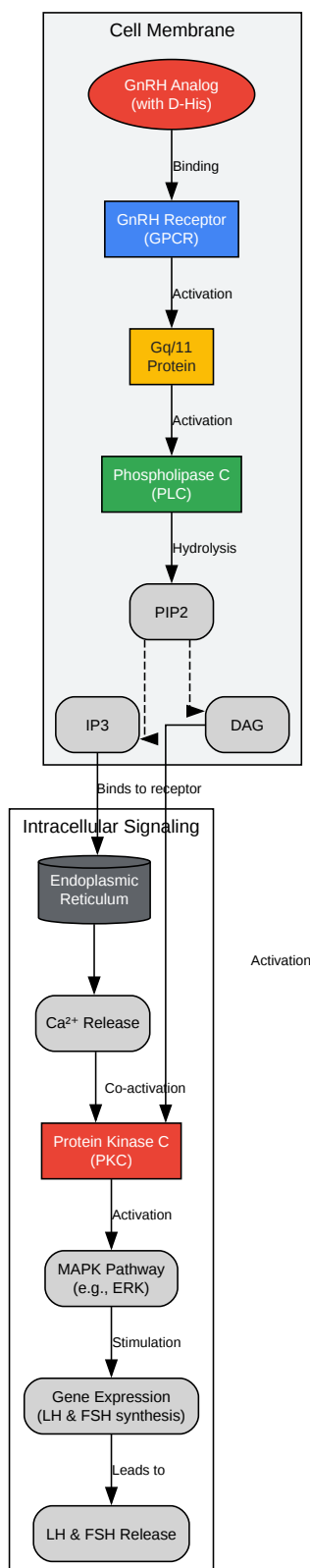
Application in the Synthesis of Gonadotropin-Releasing Hormone (GnRH) Analogs

Boc-D-His(Trt)-OH is a key reagent in the synthesis of various peptide therapeutics, including analogs of Gonadotropin-Releasing Hormone (GnRH). GnRH is a decapeptide that plays a crucial role in the reproductive endocrine system. Analogs of GnRH are used to treat hormone-dependent diseases such as prostate cancer, endometriosis, and precocious puberty.

The incorporation of D-amino acids, such as D-histidine, at specific positions in the GnRH sequence can enhance the peptide's stability against enzymatic degradation and modify its biological activity, often leading to more potent and longer-acting drugs.

GnRH Receptor Signaling Pathway

GnRH analogs exert their effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells. The binding of a GnRH agonist initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).



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Caption: Simplified GnRH receptor signaling pathway initiated by a GnRH analog.

This guide provides essential information for the effective use of **Boc-D-His(Trt)-OH** in peptide synthesis. By understanding its properties and applying the detailed protocols, researchers can confidently incorporate this valuable building block into the synthesis of complex and biologically active peptides for a wide range of research and drug development applications.

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References

- 1. Boc-D-His(Trt)-OH | 393568-74-6 | FB72488 | Biosynth [biosynth.com]
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